molecular formula C₆H₁₂O₆ B1146102 D-Allose-13C CAS No. 70849-28-4

D-Allose-13C

Cat. No. B1146102
CAS RN: 70849-28-4
M. Wt: 180.14
InChI Key:
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Description

D-Allose-13C is a rare naturally occurring monosaccharide . It is known to exert anti-proliferative effects on cancer cells . It is used in research and development .


Synthesis Analysis

D-Allose can be synthesized from glucose, and its regioselectivity in protective reactions and glycosidations has been explored . D-Allose glycopyranosyl acceptors with free OH-3 and OH-4 were synthesized from D-Glc precursors. Glycosidations were assessed with galactose trichloroacetimidates as donors .


Molecular Structure Analysis

The molecular formula of D-Allose-13C is C5 [13C]H12O6 . Its molecular weight is 181.15 .


Chemical Reactions Analysis

The regioselectivity between different hydroxyl groups of glycosyl acceptors is valuable because it allows minimizing the use of protecting groups . Axial O-3 was the preferred site of glycosylation for α-anomers, whereas equatorial O-4 was the preferred site for a β-anomer .


Physical And Chemical Properties Analysis

D-Allose is an ultra-low calorie monosaccharide and has 80% of the sweetness of table sugar . It is non-toxic .

Mechanism of Action

Target of Action

D-Allose-13C, a carbon-13 labeled form of D-Allose , primarily targets thioredoxin-interacting protein molecules . These proteins play a crucial role in various cellular processes, including the regulation of reactive oxygen species and cell cycle arrest .

Mode of Action

D-Allose-13C interacts with its targets, leading to a series of changes within the cell. It exerts its effects via reactive oxygen species regulation , cell cycle arrest , metabolic reprogramming , autophagy , and apoptosis induction . Additionally, it has been found to sensitize tumors to radiotherapy and chemotherapy .

Biochemical Pathways

D-Allose-13C affects several biochemical pathways. It is involved in the conversion of D-allulose to D-fructose 6-phosphate in the Embden-Meyerhof-Parnas (EMP) pathway via two intermediates, D-allose 6-phosphate and D-psicose 6-phosphate . This process involves enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .

Pharmacokinetics

Stable isotopes like carbon-13 have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of D-Allose-13C results in a variety of molecular and cellular effects. It has exhibited anticancer activity in many cancer types, including head and neck, lung, liver, bladder, blood, and breast . Its functions are mediated through thioredoxin-interacting protein molecules, leading to reactive oxygen species regulation, cell cycle arrest, metabolic reprogramming, autophagy, apoptosis induction, and sensitizing tumors to radiotherapy and chemotherapy .

properties

{ "Design of Synthesis Pathway": "The synthesis of D-Allose-13C can be achieved through a multi-step process starting from glucose-13C.", "Starting Materials": [ "Glucose-13C", "Methanol", "Sodium borohydride", "Acetic anhydride", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Methanesulfonic acid", "Triethylamine", "Benzoyl chloride" ], "Reaction": [ "Conversion of glucose-13C to D-glucitol-13C using sodium borohydride and methanol", "Conversion of D-glucitol-13C to D-glucose-13C using methanesulfonic acid and triethylamine", "Conversion of D-glucose-13C to D-glucosamine-13C using acetic anhydride and hydrochloric acid", "Conversion of D-glucosamine-13C to N-acetyl-D-glucosamine-13C using acetic anhydride", "Conversion of N-acetyl-D-glucosamine-13C to N-acetyl-D-allosamine-13C using benzoyl chloride and sodium hydroxide", "Conversion of N-acetyl-D-allosamine-13C to D-Allose-13C using hydrochloric acid and acetone" ] }

CAS RN

70849-28-4

Product Name

D-Allose-13C

Molecular Formula

C₆H₁₂O₆

Molecular Weight

180.14

synonyms

D-Allopyranose-13C

Origin of Product

United States

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